chemical structure and properties of 1-(2-naphthalenyl)-1-phenyl-hydrazine
chemical structure and properties of 1-(2-naphthalenyl)-1-phenyl-hydrazine
An In-depth Technical Guide to 1-(2-naphthalenyl)-1-phenyl-hydrazine: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 1-(2-naphthalenyl)-1-phenyl-hydrazine, a diarylhydrazine of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to detail its chemical structure, predict its physicochemical properties, and propose robust protocols for its synthesis and characterization. Furthermore, we explore its potential therapeutic applications, particularly in oncology and as an antioxidant, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this promising chemical entity.
Introduction and Scientific Context
1-(2-naphthalenyl)-1-phenyl-hydrazine belongs to the class of 1,1-diarylhydrazines, a group of compounds recognized for their versatile applications in chemical synthesis and their potential as pharmacophores. The structure, featuring both a phenyl and a naphthalenyl group attached to the same nitrogen atom, imparts a unique combination of steric and electronic properties. The naphthalene moiety is a common feature in a variety of biologically active compounds, contributing to anti-inflammatory, antibacterial, antioxidant, and anticancer properties.[1] Similarly, the hydrazine functional group is a cornerstone in the synthesis of many heterocyclic compounds and is present in numerous pharmaceuticals.
The strategic combination of these two pharmacophores in 1-(2-naphthalenyl)-1-phenyl-hydrazine suggests a high potential for novel biological activities. This guide aims to provide a detailed, scientifically-grounded framework for the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-naphthalenyl)-1-phenyl-hydrazine consists of a hydrazine molecule where one nitrogen atom is substituted with a phenyl group and a 2-naphthalenyl group.
Molecular Formula: C₁₆H₁₄N₂ Molecular Weight: 234.30 g/mol
The physicochemical properties of 1-(2-naphthalenyl)-1-phenyl-hydrazine can be predicted based on its structure and by comparison with related diarylhydrazines such as N,N-diphenylhydrazine.[2][3]
| Property | Predicted Value | Reference for Analogy |
| Physical State | Likely a solid at room temperature | [2] |
| Melting Point (°C) | Expected to be higher than N,N-diphenylhydrazine (34.5 °C) due to the larger naphthalene ring system | [2] |
| Boiling Point (°C) | Expected to be high, with potential decomposition | [2] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and benzene; sparingly soluble in water | [2][4] |
| logP (Octanol-Water Partition Coefficient) | Estimated to be > 2.80, indicating significant lipophilicity | [2] |
| pKa (Strongest Basic) | Estimated to be around 3.7, similar to N,N-diphenylhydrazine | [2] |
Synthesis of 1-(2-naphthalenyl)-1-phenyl-hydrazine
The proposed synthetic pathway involves two main steps:
-
Synthesis of the precursor, 1-(2-naphthalenyl)-1-phenylurea.
-
Hofmann rearrangement of the urea to yield the target hydrazine.
Caption: Proposed synthetic workflow for 1-(2-naphthalenyl)-1-phenyl-hydrazine.
Experimental Protocol: Synthesis via Hofmann Rearrangement
Step 1: Synthesis of 1-(2-naphthalenyl)-1-phenylurea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-naphthylamine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Reagent: Slowly add 1 equivalent of phenyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The product, 1-(2-naphthalenyl)-1-phenylurea, is expected to precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step 2: Hofmann Rearrangement to 1-(2-naphthalenyl)-1-phenyl-hydrazine
-
Preparation of Reagent: Prepare a fresh solution of sodium hypochlorite (NaOCl) or use a commercially available solution.
-
Reaction Setup: In a flask cooled in an ice bath, dissolve the synthesized 1-(2-naphthalenyl)-1-phenylurea in an aqueous solution of sodium hydroxide.
-
Addition of Hypochlorite: Slowly add the cold sodium hypochlorite solution to the stirred urea solution, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) for 1-2 hours to complete the rearrangement.
-
Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-naphthalenyl)-1-phenyl-hydrazine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
The structural elucidation of 1-(2-naphthalenyl)-1-phenyl-hydrazine would rely on a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.
Predicted ¹H and ¹³C NMR Spectra
The NMR spectra of 1-(2-naphthalenyl)-1-phenyl-hydrazine are expected to show characteristic signals for both the phenyl and naphthalenyl ring systems. The chemical shifts will be influenced by the electron-donating nature of the hydrazine nitrogen.
¹H NMR:
-
Aromatic Protons: A complex series of multiplets in the range of δ 6.8-8.0 ppm, corresponding to the protons of the phenyl and naphthalenyl rings.[6][7]
-
N-H Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this peak will be dependent on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).[6][8] The carbons directly attached to the nitrogen atom will be significantly influenced.
-
The spectrum will show 16 distinct signals corresponding to the 16 carbon atoms in the molecule, assuming no accidental overlap.
Predicted IR Spectrum
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretching: One or two sharp bands in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibrations of the primary amine group (-NH₂).[9]
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.[9]
-
N-N Stretching: A weaker absorption is expected in the 1000-1100 cm⁻¹ region.
Experimental Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
For unambiguous assignment of signals, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[7]
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using an FTIR spectrometer.
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[11]
-
Potential Applications in Drug Development
The unique structural features of 1-(2-naphthalenyl)-1-phenyl-hydrazine suggest its potential as a scaffold for the development of new therapeutic agents.
Anticancer Activity
Naphthalene derivatives are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerases and microtubules, and the modulation of signaling pathways like JAK/STAT.[1][5][12][13] The incorporation of a naphthalene moiety in the target molecule makes it a promising candidate for anticancer drug discovery. It is plausible that 1-(2-naphthalenyl)-1-phenyl-hydrazine or its derivatives could exhibit cytotoxic effects against various cancer cell lines.[5]
Antioxidant Activity
Hydrazine derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.[14][15][16][17][18] The presence of the electron-rich aromatic rings and the hydrazine moiety in 1-(2-naphthalenyl)-1-phenyl-hydrazine suggests that it could act as a potent antioxidant. This activity is often attributed to the donation of a hydrogen atom from the N-H group to a radical species, forming a stable hydrazine radical.
Caption: Postulated antioxidant mechanism of 1-(2-naphthalenyl)-1-phenyl-hydrazine.
Analytical Methodologies
For the quality control and purity assessment of 1-(2-naphthalenyl)-1-phenyl-hydrazine, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.[19][20]
-
Mobile Phase: A mixture of acetonitrile or methanol and water, potentially with a buffer like ammonium dihydrogen phosphate, in an isocratic or gradient elution mode.[19]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound (likely in the range of 220-350 nm).
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[20]
Conclusion
1-(2-naphthalenyl)-1-phenyl-hydrazine is a molecule with considerable, yet underexplored, potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, synthesis, and characterization. By leveraging data from analogous compounds, we have outlined plausible experimental protocols and highlighted its potential as a scaffold for the development of novel anticancer and antioxidant agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the scientific and therapeutic value of this intriguing diarylhydrazine.
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